2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
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Overview
Description
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a complex organic compound that features a unique combination of triazole, benzothiazole, and phenothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves multi-step organic reactions. The key steps include the formation of the triazole and benzothiazole rings, followed by their coupling with the phenothiazine moiety. Common reagents used in these reactions include trifluoromethyl ketones, which are valuable synthetic targets due to their unique properties .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties can form hydrogen bonds and other interactions with biological molecules, affecting their function. The phenothiazine moiety may interact with cellular membranes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is known for its use as an organocatalyst in organic chemistry.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are novel CDK2 inhibitors with potential anticancer properties.
Uniqueness
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is unique due to its combination of triazole, benzothiazole, and phenothiazine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H13F3N4OS3 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C23H13F3N4OS3/c24-23(25,26)13-9-10-19-16(11-13)29(14-5-1-3-7-17(14)33-19)20(31)12-32-21-27-28-22-30(21)15-6-2-4-8-18(15)34-22/h1-11H,12H2 |
InChI Key |
UUMLDSVCWMGLIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CSC4=NN=C5N4C6=CC=CC=C6S5 |
Origin of Product |
United States |
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